Chitotriose Undecaacetate

Catalog No.
S875494
CAS No.
53942-45-3
M.F
C₄₀H₅₇N₃O₂₄
M. Wt
963.89
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chitotriose Undecaacetate

CAS Number

53942-45-3

Product Name

Chitotriose Undecaacetate

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

Molecular Formula

C₄₀H₅₇N₃O₂₄

Molecular Weight

963.89

InChI

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C

Synonyms

O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-1,3,6-triacetate-α-D-glucopyranose; Tri-N-acetyl Chitotriose Octaacetate;

Chitotriose Undecaacetate is the fully acetylated, chemically protected form of chitotriose, a linear trimer of N-acetyl-D-glucosamine. This peracetylation fundamentally alters its physical properties, rendering the otherwise water-soluble and organic-insoluble parent sugar soluble in common organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] This characteristic, combined with its defined molecular structure, establishes Chitotriose Undecaacetate as a critical, high-purity intermediate for the controlled synthesis of complex glycoconjugates, enzyme substrates, and other defined chito-oligosaccharide derivatives.[2][3]

Substituting Chitotriose Undecaacetate with unprotected chitotriose or undefined chito-oligosaccharide mixtures is operationally unfeasible for most synthetic applications. The parent chitotriose is insoluble in the organic solvents required for typical glycosylation reactions and other chemical modifications.[4][5] Using it directly would necessitate incompatible aqueous or highly polar solvent systems, preventing controlled reactions at specific hydroxyl groups. Furthermore, crude chito-oligosaccharide mixtures, often derived from the acid or enzymatic hydrolysis of chitin, contain a distribution of different lengths (dimers, trimers, tetramers, etc.), leading to poor reaction specificity and non-reproducible outcomes in sensitive biological assays or subsequent synthetic steps.[5][6] The use of a defined, peracetylated precursor like Chitotriose Undecaacetate is therefore a prerequisite for achieving high yields and structural precision in chemical glycobiology.

Essential Solubility in Organic Solvents for Synthetic Utility

Complete acetylation transforms the hydrophilic chitotriose backbone into a lipophilic molecule, enabling its use in standard organic synthesis workflows. Chitotriose Undecaacetate is documented as soluble in organic solvents such as Dichloromethane (DCM) and Dimethylformamide (DMF).[7] In stark contrast, the parent compound, chitotriose, and other unprotected chito-oligosaccharides are characterized by their poor aqueous solubility and general insolubility in such organic solvents, which severely limits their utility as synthetic precursors.[8]

Evidence DimensionSolubility in Organic Solvents (e.g., DCM, DMF)
Target Compound DataSoluble
Comparator Or BaselineUnprotected Chitotriose: Insoluble
Quantified DifferenceQualitatively transformed from insoluble to soluble, enabling chemical reactions in non-aqueous media.
ConditionsStandard laboratory temperature and pressure.

This solubility is a non-negotiable prerequisite for using the chitotriose core in controlled chemical reactions like glycosylations or other derivatizations common in organic chemistry.

Enables Regioselective Synthesis as a Protected Precursor

The acetyl groups of Chitotriose Undecaacetate serve as essential protecting groups for the hydroxyl and amino functionalities, allowing for selective chemical manipulation that is impossible with the unprotected parent sugar. For example, peracetylated oligosaccharides are standard precursors for creating glycosyl donors (e.g., glycosyl halides or trichloroacetimidates), which are key intermediates for stereoselective glycosylation reactions.[7] This strategy is a foundational method in carbohydrate chemistry for building larger, well-defined oligosaccharides. The unprotected chitotriose, with its multiple free hydroxyl and amino groups, would react non-selectively under these conditions, leading to a complex mixture of products and polymerization.

Evidence DimensionSuitability as a Precursor for Glycosyl Donors
Target Compound DataSuitable: Acetyl groups protect reactive sites, enabling selective activation of the anomeric position.
Comparator Or BaselineUnprotected Chitotriose: Unsuitable due to multiple unprotected reactive hydroxyl and amino groups, leading to non-selective reactions.
Quantified DifferenceEnables controlled, regioselective synthesis versus intractable product mixtures.
ConditionsStandard conditions for glycosyl donor formation (e.g., treatment with HBr/acetic acid or trichloroacetonitrile/DBU).

For any researcher performing controlled, stepwise synthesis of complex carbohydrates, using a fully protected intermediate like this is mandatory to achieve the desired structure and yield.

Provides Structural Definition for Reproducible Biological Assays

Chitotriose Undecaacetate serves as a precursor for generating defined substrates for enzyme studies, such as those involving chitinases. For instance, it is a documented intermediate in the synthesis of 4-Methylumbelliferyl β-D-N,N′,N′′-Triacetylchitotrioside, a fluorogenic substrate used to assay chitinase activity.[7] Using a chemically defined trimer ensures that enzyme kinetics and binding interactions are measured reproducibly, without confounding effects from oligomers of different lengths. In contrast, crude mixtures from chitin hydrolysis contain varying proportions of chitobiose, chitotriose, and higher oligomers, which can act as competitive substrates or inhibitors, leading to unreliable and non-reproducible experimental data.[8]

Evidence DimensionSubstrate Purity for Enzymology
Target Compound DataDefined trimer structure (DP=3), ensuring homogenous substrate for assays after derivatization/deprotection.
Comparator Or BaselineCrude Chito-oligosaccharide Mixture: Contains a distribution of oligomer lengths (DP=2, 3, 4, etc.), leading to assay variability.
Quantified DifferenceProvides a monodisperse (single length) precursor versus a polydisperse mixture, which is critical for obtaining accurate kinetic parameters.
ConditionsEnzyme kinetic assays (e.g., for chitinases, lysozymes).

This compound is essential for researchers who require high batch-to-batch consistency and unambiguous results in quantitative biological or biochemical assays.

Precursor for Synthesis of Specific Glycosyl Donors and Acceptors

The compound's complete protection and organic solubility make it the correct choice for multi-step syntheses of complex glycans. It can be selectively deprotected at the anomeric position to form a glycosyl donor or at a specific hydroxyl group (e.g., the 4'-OH) to serve as a glycosyl acceptor, enabling the controlled, stepwise assembly of longer, defined chito-oligosaccharides.[7]

Synthesis of Defined Fluorogenic or Chromogenic Enzyme Substrates

As a direct consequence of its defined structure and suitability for chemical modification, this compound is an ideal starting material for synthesizing high-purity enzyme substrates. It is a known intermediate for probes like 4-Methylumbelliferyl chitotrioside, which are used for the sensitive and specific detection of chitinase activity in biological samples.[8]

Development of Affinity Ligands and Glycobiology Tools

The ability to chemically modify this protected trisaccharide allows for the attachment of linkers, affinity tags, or solid supports. This makes it a valuable precursor for creating custom affinity chromatography resins to purify chitin-binding proteins or for developing specific probes to study carbohydrate-protein interactions.

XLogP3

-2.8

Dates

Last modified: 04-14-2024

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